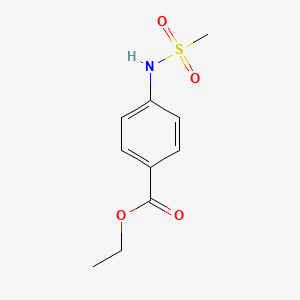

Ethyl 4-(Methylsulfonamido)benzoate

概要

説明

Ethyl 4-(Methylsulfonamido)benzoate is an organic compound with the molecular formula C10H13NO4S It is a derivative of benzoic acid, where the amino group is substituted with a methylsulfonyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(Methylsulfonamido)benzoate typically involves the reaction of ethyl 4-aminobenzoate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

- Dissolve ethyl 4-aminobenzoate in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add methylsulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include distillation, crystallization, and advanced chromatographic techniques to ensure high purity and yield.

化学反応の分析

Types of Reactions

Ethyl 4-(Methylsulfonamido)benzoate undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of ethyl 4-hydroxybenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

Ethyl 4-(methylsulfonamido)benzoate has a wide range of applications in scientific research, including:

-

Organic Synthesis :

- Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

- Biological Activity :

-

Pharmaceutical Development :

- Explored for its potential use in drug development, particularly in synthesizing pharmaceutical compounds that may target specific diseases or conditions.

-

Material Science :

- Utilized in the development of new materials with specific properties, particularly those requiring enhanced chemical stability or unique reactivity profiles.

Antimicrobial Effects

In vitro studies have demonstrated significant antimicrobial activity against various pathogens:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These findings highlight its potential application in treating infections caused by these organisms.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This property positions it as a candidate for further exploration in inflammatory disease treatments .

Case Studies

Several case studies have reported on the efficacy of this compound:

- Study on Antimicrobial Activity : A study investigated the compound's effects on bacterial strains, revealing that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro.

- Research on Anti-inflammatory Effects : Another study assessed its impact on inflammation markers in cell cultures, showing a notable reduction in cytokine levels compared to controls.

作用機序

The mechanism of action of Ethyl 4-(Methylsulfonamido)benzoate involves its interaction with specific molecular targets. The methylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with cellular pathways involved in inflammation and pain.

類似化合物との比較

Ethyl 4-(Methylsulfonamido)benzoate can be compared with other similar compounds such as:

Ethyl 4-aminobenzoate: Lacks the methylsulfonyl group, resulting in different chemical reactivity and biological activity.

Methyl 4-[(methylsulfonyl)amino]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

Ethyl 4-[(4-methylphenyl)sulfonyl]amino]benzoate: Contains a substituted phenyl group, leading to different steric and electronic effects.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

生物活性

Ethyl 4-(Methylsulfonamido)benzoate is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a benzoate structure with a methylsulfonamide group, which is critical for its biological activity. The unique combination of functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit beta-lactamase enzymes in Escherichia coli, which can be significant in antibiotic resistance studies.

- Local Anesthetic Properties : this compound exhibits local anesthetic effects similar to other benzoate derivatives. It interacts with sodium channels in nerve cells, blocking nerve conduction and providing surface anesthesia .

- Oxidative and Reductive Reactions : The compound can undergo oxidation to form sulfone derivatives and reduction to yield ethyl 4-hydroxybenzoate, which may influence its pharmacological profile.

Local Anesthetic Effects

Research indicates that this compound can induce both surface and infiltration anesthesia. Studies have highlighted its efficacy in comparison with established local anesthetics like tetracaine and pramocaine, demonstrating low toxicity while maintaining effective anesthetic action .

Enzyme Interaction Studies

This compound serves as a biochemical probe in enzyme interaction studies. Its ability to form hydrogen bonds with target proteins enhances its binding affinity, making it a valuable tool in drug design and development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Ethyl 4-Aminobenzoate | Lacks methylsulfonyl group | Local anesthetic | Different reactivity |

| Methyl 4-(Methylsulfonyl)aminobenzoate | Similar structure | Moderate anesthetic | Affects solubility |

| Ethyl 4-[(4-Methylphenyl)sulfonyl]aminobenzoate | Contains substituted phenyl group | Varies based on substitution | Different steric effects |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Local Anesthesia : A comparative study evaluated the anesthetic effects of various benzoate derivatives, concluding that this compound exhibited comparable efficacy to traditional local anesthetics while maintaining lower toxicity levels .

- Enzyme Inhibition Research : In vitro studies demonstrated that this compound effectively inhibits beta-lactamase activity, suggesting potential applications in overcoming antibiotic resistance.

- Pharmacokinetics Analysis : Investigations into the pharmacokinetic properties revealed favorable solubility and permeability characteristics, supporting its use in topical formulations for local anesthesia.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(Methylsulfonamido)benzoate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves a two-step process:

Sulfonamide Formation: React ethyl 4-aminobenzoate with methyl sulfonyl chloride in acetonitrile at 0°C, followed by purification via extraction (ethyl acetate) and washing with HCl, NaHCO₃, and brine. This yields this compound with ~94% efficiency .

Functionalization: For derivatives (e.g., conjugates with bioactive moieties), further reactions like alkylation (e.g., using 4-chlorobenzyl bromide in DMF with K₂CO₃) or acid chloride formation (via thionyl chloride) are employed. Optimize yields by monitoring reactions with liquid chromatography-mass spectrometry (LC-MS) and using stoichiometric excess of reagents where necessary .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

- Purity Assessment: Thin-layer chromatography (TLC) with methanol/chloroform solvent systems .

- Structural Confirmation:

- 1H/13C NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm), methylsulfonamido group (δ 3.0–3.2 ppm for CH₃SO₂), and ethyl ester (δ 1.3–4.3 ppm) .

- IR Spectroscopy: Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functionalities .

- Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX software) to resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. How do substituents on the benzene ring or sulfonamide group influence the reactivity of this compound in catalytic systems?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Substituents like nitro or halogens increase electrophilicity, enhancing nucleophilic aromatic substitution (SNAr) rates. For example, 4-chlorobenzyl derivatives show faster alkylation kinetics in DMF .

- Steric Effects: Bulky groups (e.g., tert-butyl) reduce accessibility to the sulfonamide nitrogen, slowing reactions. Use bulky base catalysts (e.g., DBU) to mitigate steric hindrance .

- Quantitative Analysis: Compare degree of conversion (via FT-IR or LC-MS) in model reactions with varying substituents. For instance, ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than methacrylate derivatives in resin systems due to electron-donating effects .

Q. How can researchers resolve discrepancies in catalytic activity data for this compound derivatives?

Methodological Answer:

- Controlled Replicates: Perform triplicate experiments under identical conditions (temperature, solvent purity) to identify outliers.

- Catalyst Characterization: Use X-ray photoelectron spectroscopy (XPS) or elemental analysis to verify catalyst composition, as impurities (e.g., residual DMF) may alter reactivity .

- Kinetic Studies: Conduct time-resolved UV-Vis or NMR experiments to track intermediate formation. For example, diphenyliodonium hexafluorophosphate (DPI) enhances conversion in methacrylate-containing resins but shows negligible effects on sulfonamides, likely due to differences in radical initiation pathways .

Q. What strategies are effective for designing this compound-based biochemical probes?

Methodological Answer:

- Conjugation Techniques: Link bioactive moieties (e.g., tryptophan) via amide bonds. Use acid chloride intermediates (generated with thionyl chloride) for efficient coupling in DMF at 0°C, followed by column chromatography (methanol/chloroform) for purification .

- Target Validation: Screen derivatives against biological targets (e.g., adenosine receptors) using competitive binding assays (e.g., cAMP modulation) and computational docking (e.g., AutoDock Vina) to prioritize high-affinity candidates .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound derivatives?

Methodological Answer:

- LogP Prediction: Use software like MarvinSketch or ACD/Labs to estimate partition coefficients. Experimental validation via reversed-phase HPLC (C18 column, acetonitrile/water gradient) .

- Solubility Modeling: Apply COSMO-RS theory to predict solubility in polar solvents (e.g., DMSO, ethanol). Cross-check with experimental saturation curves .

特性

IUPAC Name |

ethyl 4-(methanesulfonamido)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-4-6-9(7-5-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBNSCYTCGBVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290675 | |

| Record name | ethyl 4-[(methylsulfonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7151-77-1 | |

| Record name | Benzoic acid, 4-[(methylsulfonyl)amino]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7151-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 70314 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007151771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7151-77-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-[(methylsulfonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。